Neuropeptide FF

Overview

Description

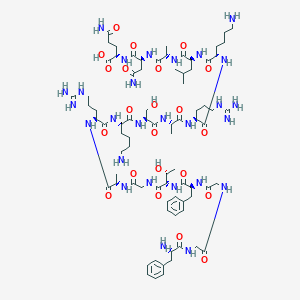

“Phe-leu-phe-gln-pro-gln-arg-phe-NH2” is a synthetic analog of a peptide. It has been studied for its effects on intestinal motility and nociception in rats . It’s found to exert effects similar to opiate agonists and antagonists on intestinal myoelectrical activity and on nociception . It’s also known to attenuate the analgesic effects of morphine .

Physical and Chemical Properties Analysis

The peptide “Phe-leu-phe-gln-pro-gln-arg-phe-NH2” has a molecular weight of 1081.27 . Other physical and chemical properties such as solubility, stability, and isoelectric point are not provided in the available resources.Scientific Research Applications

Modulation of Morphine Action : This peptide was found to decrease tail-flick latency in rats and attenuate the prolongation of tail-flick latency induced by morphine, suggesting it plays a role in modulating morphine's effects (Yang et al., 1985).

High Affinity for Binding Sites and Effects on Analgesia : Modified analogues of this peptide showed high affinity for binding sites and influenced morphine analgesia in mice, indicating its potential in opioid modulation (Gicquel et al., 1992).

Impact on Arterial Blood Pressure : The peptide was found to elevate mean arterial blood pressure in rats, suggesting a role in cardiovascular regulation (Roth et al., 1987).

Distribution in Bovine Brain : Studies on bovine brain indicated that this peptide and its related forms are distributed unevenly, particularly in areas involved in opioid-mediated pain perception, hinting at its role in pain modulation (Majane & Yang, 1987).

Effect on Morphine Tolerance and Dependence : Treatment with antisense-oligonucleotides complementary to the peptide's precursor gene showed significant attenuation of morphine tolerance and withdrawal syndrome in morphine-treated mice (Gelot et al., 1998).

Effects on Nociception and Analgesia : Intracerebroventricular administration of the peptide influenced nociception and significantly augmented morphine- and immobilization-induced analgesia in mice (Kavaliers & Yang, 1989).

Interactions with Opioid Systems : The peptide is hypothesized to have a neuromodulatory role, interacting with opioid systems, and is involved in the transmission of nociceptive information (Roumy & Zajac, 1998).

Mechanism of Action

Target of Action

Neuropeptide FF (NPFF), also known as PrRP31, MFCD00076704, or Phe-leu-phe-gln-pro-gln-arg-phe-NH2, primarily targets two cognate G protein-coupled receptors, this compound Receptors 1 and 2 (NPFFR1 and NPFFR2) . These receptors represent a relatively new target system for many therapeutic applications, including pain regulation, modulation of opioid side effects, drug reward, anxiety, and cardiovascular conditions .

Mode of Action

It is known that npff has a modulating effect on opioid analgesia and morphine tolerance . It has been suggested that NPFF inhibits the activity of GABAergic terminals that project to the parvocellular PVN neurons, resulting in a disinhibition of these neurons .

Biochemical Pathways

NPFF and its receptors are involved in various intracellular signaling pathways. For instance, in the European sea bass, NPFF and NPAF inhibited forskolin-induced CRE-luc activity via their cognate receptors . Moreover, NPFF and NPAF stimulated SRE-luc activity when COS-7 cells transfected with NPFFR2-1 and NPFFR2-2 were treated with these peptides . These findings suggest that PKA, PKC, and Ca2+ routes are potential mediators of NPFF’s action .

Result of Action

The molecular and cellular effects of NPFF’s action are diverse and depend on the specific context. For example, NPFF is known to modulate opioid analgesia and morphine tolerance . In the European sea bass, NPFF peptides may exert their functions partially via NPFFR2 .

Biochemical Analysis

Biochemical Properties

Neuropeptide FF interacts with specific receptors, namely NPFF1 and NPFF2, which are abundantly expressed in the brain . Neurons with strong NPFFR1 expression are observed in several hypothalamic areas related to neuroendocrine functions, including the paraventricular nucleus and arcuate nucleus . This compound exhibits a high affinity for all RF-amide peptides, suggesting that the neurons expressing these NPFF receptors may have multiple functions in the brain .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes M2 activation and increases the proliferation of adipose tissue macrophages . It also differentially modulates GABAergic input to parvocellular and magnocellular neurons of the paraventricular nucleus .

Molecular Mechanism

This compound mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . It inhibits the activity of GABAergic terminals that project to the parvocellular neurons, resulting in a disinhibition of these neurons .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, it has been found that the number of this compound-positive cells was significantly lower in the gray matter of the frontal, cingulate, and superior temporal gyri of both sporadic ALS and late-stage AD patients than in controls .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, reducing the level of NPFFR2 leads to the downregulation of capsaicin-induced CGRP in the trigeminal ganglion, which would consequently attenuate the activation of the trigeminovascular pathway .

Metabolic Pathways

This compound plays important roles in fluid and glucose homeostasis. Mice lacking this compound exhibit an increased water intake and improved glucose tolerance, the latter being due to higher insulin responsiveness .

Transport and Distribution

This compound is distributed chiefly, but not exclusively, in the superficial white matter and constitutes there a subpopulation of white matter interstitial cells .

Subcellular Localization

This compound-positive cells are located chiefly in the superficial white matter and constitute a subpopulation of white matter interstitial cells . Their sparsely ramified axons are unmyelinated and exhibit this compound-positive bead-like varicosities .

Properties

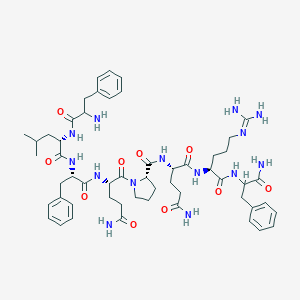

| { "Design of the Synthesis Pathway": "The compound 'Phe-leu-phe-gln-pro-gln-arg-phe-NH2' can be synthesized using solid-phase peptide synthesis (SPPS) method. This method involves stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the desired peptide from the solid support.", "Starting Materials": [ "Fmoc-Phe-OH", "Fmoc-Leu-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-Pro-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-NH2", "Rink amide resin", "N,N'-Diisopropylcarbodiimide (DIC)", "N-Hydroxybenzotriazole (HOBt)", "N,N-Diisopropylethylamine (DIPEA)", "Trifluoroacetic acid (TFA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "Methanol (MeOH)", "Diethyl ether" ], "Reaction": [ "Loading of Rink amide resin onto the reaction vessel", "Deprotection of the Fmoc group of the resin using 20% piperidine in DMF", "Coupling of Fmoc-Phe-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Leu-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Gln(Trt)-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Pro-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Gln(Trt)-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Arg(Pbf)-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-Phe-OH to the resin using DIC, HOBt, and DIPEA in DMF", "Deprotection of the Fmoc group using 20% piperidine in DMF", "Cleavage of the peptide from the resin using TFA, water, and triisopropylsilane (TIPS)", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using analytical techniques such as mass spectrometry and HPLC" ] } | |

CAS No. |

99566-27-5 |

Molecular Formula |

C54H76N14O10 |

Molecular Weight |

1081.3 g/mol |

IUPAC Name |

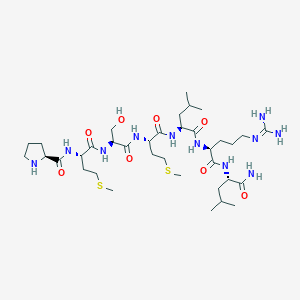

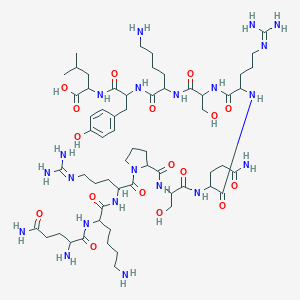

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

InChI |

InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36?,37-,38-,39-,40?,41-,42-,43-/m0/s1 |

InChI Key |

HWYCFZUSOBOBIN-FPAYTFQGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |

sequence |

One Letter Code: FLFQPQRF-NH2 |

Synonyms |

F-8-F-amide F-8-F-NH2 F8Famide FF8 (morphine modulating peptide) FLFQPQRF-NH2 FMRFamide-like octapeptide morphine modulating neuropeptide neuropeptide FF NPFF octapeptide F8FA Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

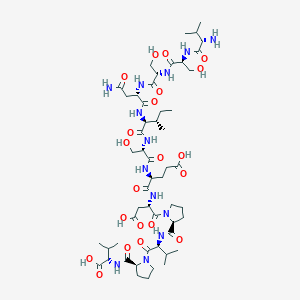

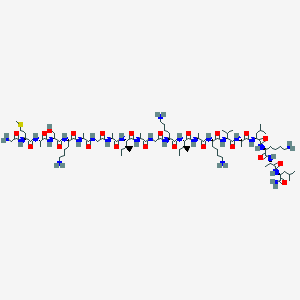

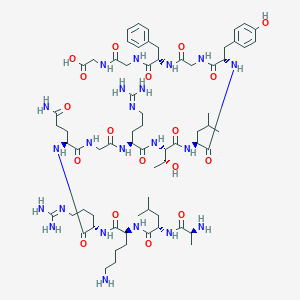

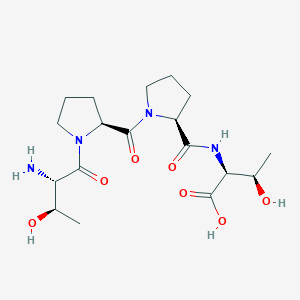

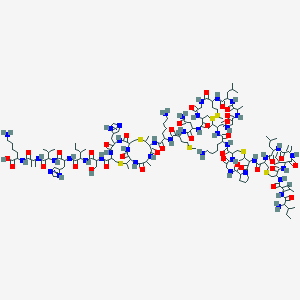

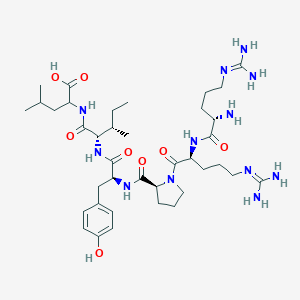

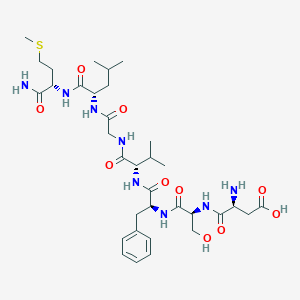

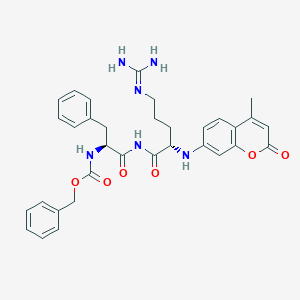

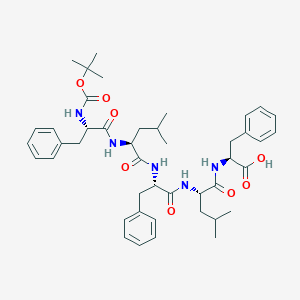

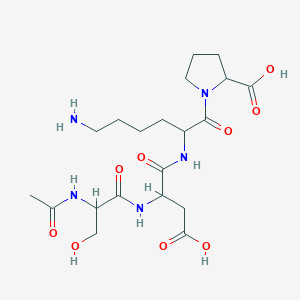

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.